(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18785305
InChI: InChI=1S/C8H8BrFS/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8BrFS
Molecular Weight: 235.12 g/mol

(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane

CAS No.:

Cat. No.: VC18785305

Molecular Formula: C8H8BrFS

Molecular Weight: 235.12 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane -

Specification

Molecular Formula C8H8BrFS
Molecular Weight 235.12 g/mol
IUPAC Name 1-bromo-3-fluoro-2-methyl-4-methylsulfanylbenzene
Standard InChI InChI=1S/C8H8BrFS/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3
Standard InChI Key DHZDLWPXBLYYND-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1F)SC)Br

Introduction

(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by its complex structure, which includes a phenyl ring substituted with bromine and fluorine atoms, along with a methylsulfane functional group. This compound is of significant interest in organic chemistry and medicinal applications due to its potential biological activity and utility as a synthetic intermediate.

Synthesis and Production

The synthesis of (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves several key steps starting from commercially available materials like 4-bromo-2-fluoro-3-methoxyphenol. The process includes methylation and sulfur introduction steps. Industrial production often utilizes continuous flow reactors to enhance efficiency and employs purification techniques such as column chromatography to isolate the final product.

Applications and Research Findings

This compound is valuable for targeted applications in medicinal chemistry and materials science due to its unique structure and potential biological activity. Its interactions with biological targets can modulate enzyme or receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Other compounds in the same class, such as (4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane, share similar characteristics but differ in their substitution patterns and molecular weights. For instance, (4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane has a molecular weight of approximately 221.09 g/mol.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator